molecular formula C22H28O7 B15189362 Scytalidic acid CAS No. 39012-16-3

Scytalidic acid

Cat. No.: B15189362
CAS No.: 39012-16-3
M. Wt: 404.5 g/mol
InChI Key: FLCKGELADIJEEM-WHEQGISXSA-N
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Description

Scytalidin is a bioactive secondary metabolite produced by filamentous fungi, specifically Scytalidium albumScytalidin exhibits significant antifungal properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of scytalidin involves a series of enzymatic reactions starting from the precursor deoxyscytalidin. In Scytalidium album, the α-ketoglutarate dependent oxidoreductase enzyme ScyL2 catalyzes the hydroxylation at the C-6 position of deoxyscytalidin, converting it into scytalidin .

Industrial Production Methods

Currently, the production of scytalidin is primarily achieved through fermentation processes involving the cultivation of Scytalidium album. The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing the yield of scytalidin .

Chemical Reactions Analysis

Types of Reactions

Scytalidin undergoes various chemical reactions, including:

    Oxidation: Hydroxylation at specific positions on the molecule.

    Reduction: Potential reduction of the anhydride moieties.

    Substitution: Possible substitution reactions at the alicyclic ring.

Common Reagents and Conditions

    Oxidation: Catalyzed by α-ketoglutarate dependent oxidoreductase enzymes.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Requires nucleophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives of scytalidin and other structurally related maleidrides .

Scientific Research Applications

Scytalidin has a wide range of applications in scientific research:

Mechanism of Action

Scytalidin exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells. The hydroxylation at the C-6 position is crucial for its bioactivity. The molecular targets and pathways involved include the inhibition of key enzymes in the fungal cell wall synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scytalidin is unique due to its specific hydroxylation pattern and its potent antifungal activity with low phytotoxicity.

Properties

CAS No.

39012-16-3

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone

InChI

InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1

InChI Key

FLCKGELADIJEEM-WHEQGISXSA-N

Isomeric SMILES

CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O

Canonical SMILES

CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O

Origin of Product

United States

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